![molecular formula C16H14N2O2 B2604477 N-[(5-Phenoxypyridin-2-yl)methyl]but-2-ynamide CAS No. 2411274-63-8](/img/structure/B2604477.png)
N-[(5-Phenoxypyridin-2-yl)methyl]but-2-ynamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(5-Phenoxypyridin-2-yl)methyl]but-2-ynamide is a chemical compound that has recently gained attention in scientific research due to its potential applications in various fields. It is a member of the pyridine family and is synthesized through a multistep process that involves the use of several reagents and solvents.
Aplicaciones Científicas De Investigación
N-[(5-Phenoxypyridin-2-yl)methyl]but-2-ynamide has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, it has been shown to have anticancer properties and is being investigated as a potential drug candidate for the treatment of cancer. In materials science, it has been used as a building block for the synthesis of novel materials with unique properties. In catalysis, it has been used as a ligand for the synthesis of catalysts with high selectivity and activity.
Mecanismo De Acción
The mechanism of action of N-[(5-Phenoxypyridin-2-yl)methyl]but-2-ynamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in cancer cell growth and proliferation. It has been shown to induce apoptosis (programmed cell death) in cancer cells and to inhibit the formation of new blood vessels that are necessary for tumor growth.
Biochemical and Physiological Effects:
N-[(5-Phenoxypyridin-2-yl)methyl]but-2-ynamide has been shown to have a range of biochemical and physiological effects, including the inhibition of cancer cell growth and proliferation, the induction of apoptosis in cancer cells, and the inhibition of angiogenesis (the formation of new blood vessels). It has also been shown to have low toxicity and to be well-tolerated in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-[(5-Phenoxypyridin-2-yl)methyl]but-2-ynamide is its potential as a drug candidate for the treatment of cancer. It has been shown to have anticancer properties and to be well-tolerated in animal studies. However, one of the limitations of this compound is its low yield in the synthesis process, which can make it difficult and expensive to produce in large quantities.
Direcciones Futuras
There are several future directions for the study of N-[(5-Phenoxypyridin-2-yl)methyl]but-2-ynamide. One area of research is the optimization of the synthesis method to increase the yield and reduce the cost of production. Another area of research is the investigation of its potential as a drug candidate for the treatment of cancer, including the development of new analogs with improved potency and selectivity. Additionally, the use of N-[(5-Phenoxypyridin-2-yl)methyl]but-2-ynamide in materials science and catalysis is an area of ongoing research that may lead to the development of new materials and catalysts with unique properties.
Métodos De Síntesis
The synthesis of N-[(5-Phenoxypyridin-2-yl)methyl]but-2-ynamide involves a multistep process that starts with the reaction of 2-chloropyridine-5-boronic acid with phenol in the presence of a palladium catalyst. The resulting product is then treated with but-2-yn-1-ol and triethylamine to form the final compound. The yield of this synthesis method is reported to be around 50%.
Propiedades
IUPAC Name |
N-[(5-phenoxypyridin-2-yl)methyl]but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-2-6-16(19)18-11-13-9-10-15(12-17-13)20-14-7-4-3-5-8-14/h3-5,7-10,12H,11H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXSGQDLBIWBHNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCC1=NC=C(C=C1)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

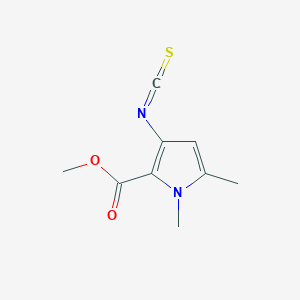
![6-Cyclopropyl-2-[1-[2-(4-fluorophenoxy)acetyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2604395.png)
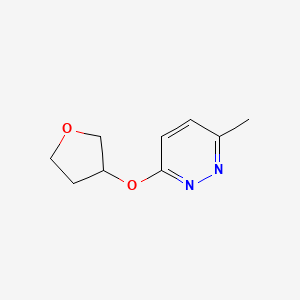
![3-[(2,2,2-Trifluoroethoxy)methyl]aniline](/img/structure/B2604397.png)
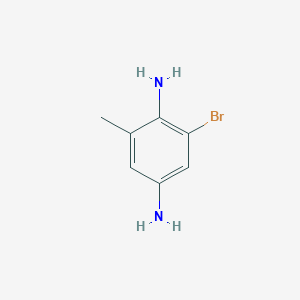
![3-(4-Chlorophenyl)-5-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline](/img/structure/B2604402.png)


![5-((3-methoxyphenethyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2604411.png)

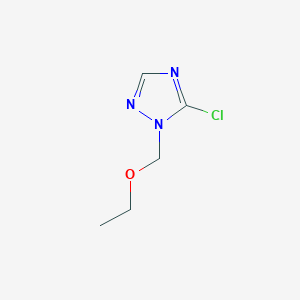
![(2,4-dichlorophenyl)[7-(trifluoromethyl)-2,3,3a,4-tetrahydropyrrolo[1,2-a]quinoxalin-5(1H)-yl]methanone](/img/structure/B2604415.png)
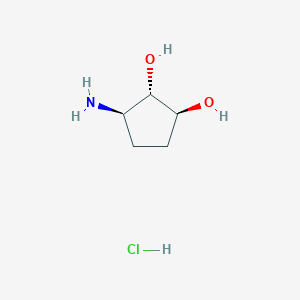
![N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B2604417.png)